2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-cyano-N-[(E)-furan-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGPZAOVWRTCC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The cyano group and furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide serves as an intermediate in the synthesis of nitrogen heterocycles and other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Capable of being reduced to amines or hydrazines.
- Substitution : Engages in nucleophilic substitution reactions.
Biology
Research indicates that the compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
- Anticancer Activities : It has been evaluated for its ability to inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Compounds derived from this hydrazone have shown promising results in inhibiting tumor growth .
Table 1: Antitumor Activity of 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide Derivatives
| Compound | Cell Line Tested | GI50 (µM) | Activity Level |
|---|---|---|---|
| Compound 7b | MCF-7 | 12.5 | High |
| Compound 14 | NCI-H460 | 15.3 | Moderate |
| Compound X | SF-268 | 20.0 | Low |
Medicine
The compound is under investigation for its therapeutic potential , particularly in drug development. Its ability to interact with biological targets suggests possible applications in treating various diseases. Research is ongoing to explore its mechanisms of action, which involve forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Industry
In industrial applications, 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is utilized in:
- The development of new materials with specific properties, such as polymers and dyes.
- Chemical sensors due to its reactive nature and ability to form stable complexes with metal ions .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of several derivatives of 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at low concentrations, suggesting their potential as lead compounds for further drug development .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new hydrazone derivatives via the reaction of cyanoacetylhydrazine with furan derivatives. This study confirmed the structure through spectral analysis, demonstrating the compound's versatility in generating novel bioactive molecules .
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- Traditional reflux methods (e.g., ) require longer reaction times (1–12 hours) but achieve high yields (82–96%).
- Green synthesis using L-proline via mechanical grinding reduces reaction time to minutes while maintaining high yields (85–95%) .
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s IR and NMR data align with its hydrazone structure, while derivatives with extended aromatic systems (e.g., PFCH) show additional ring-specific signals .
Key Observations :
- Metal complexes (e.g., Cu(II)) of hydrazone derivatives exhibit enhanced antibacterial activity compared to parent ligands .
- Pyridone and thiazole derivatives show moderate activity against Gram-positive and Gram-negative bacteria .
Key Observations :
- PFCH and BFCH demonstrate higher DSSC efficiencies (5.8–6.2%) due to their extended π-conjugation and strong electron-donating groups .
Biological Activity
2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is a hydrazone derivative with promising biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, which contributes to its unique electronic and steric properties. This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the cyano group enhances its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 176.19 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is primarily attributed to its ability to interact with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can inhibit specific pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.
Antimicrobial Activity
Research indicates that 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were measured using the MTT assay, revealing IC50 values indicative of its potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
These results highlight the compound's potential as an anticancer agent.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various hydrazone derivatives, including 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide. The results indicated that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity against S. aureus and E. coli .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of hydrazone derivatives, 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide showed significant inhibition of cell viability in cancer cell lines, suggesting its potential role in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide and its analogues?
The compound is typically synthesized via condensation reactions between cyanoacetohydrazide and aldehydes/ketones. For example:
- Step 1 : Prepare 2-(thien-2-yl)acetohydrazide by reacting methyl 2-thienylacetate with hydrazine hydrate in ethanol at 80°C (75% yield) .
- Step 2 : Condense the hydrazide with an aldehyde (e.g., benzaldehyde) in ethanol to form the hydrazone derivative .
- Optimization : Reaction time, temperature, and solvent polarity significantly affect yield. For instance, sodium acetate is often used as a catalyst in ethanol to accelerate imine bond formation .
Q. How are structural and purity analyses performed for this compound?
Key characterization methods include:
Q. What solvents and recrystallization techniques optimize purity?
- Solvents : Ethanol and methanol are preferred due to high solubility of hydrazones at elevated temperatures.
- Recrystallization : Cold ethanol or ether washes remove unreacted starting materials, as demonstrated for derivatives with >95% purity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s bioactivity?
- Electron-Withdrawing Groups (EWGs) : Enhance xanthine oxidase (XO) inhibition by increasing electrophilicity at the hydrazone bond. For example, a 4-diethylamino-2-hydroxybenzylidene derivative showed IC₅₀ = 8.5 μM against XO due to improved binding to the molybdenum active site .
- Electron-Donating Groups (EDGs) : Improve light-harvesting in dye-sensitized solar cells (DSSCs). A phenothiazine-furan derivative achieved a molar extinction coefficient of 21,448 M⁻¹cm⁻¹, enhancing charge transfer efficiency .
Q. What computational methods elucidate reaction mechanisms or binding modes?
- Molecular Docking : Used to predict interactions with biological targets (e.g., xanthine oxidase). Docking simulations revealed hydrogen bonding between the hydrazone NH and Glu802 residue, critical for inhibition .
- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron transfer in DSSCs. For example, a ∆E (HOMO-LUMO) of 2.8 eV in a dibenzofuran derivative correlates with its photovoltaic performance .
Q. How can conflicting spectral or bioactivity data between analogues be resolved?
- Case Study : Derivatives with phenyl vs. furyl substituents showed divergent antimicrobial activities. Structural analysis via X-ray crystallography revealed off-set π-stacking in phenyl derivatives, stabilizing the crystal lattice but reducing solubility and bioavailability .
- Statistical Tools : Multivariate regression models can correlate substituent Hammett constants (σ) with bioactivity trends .
Q. What strategies improve yield in multi-step syntheses?
- Catalysis : L-Proline as a green catalyst increased yields by 15–20% in grinding-assisted syntheses of acrylohydrazide derivatives .
- Workup Optimization : Sequential washing with cold ethanol and diethyl ether reduced byproduct contamination, as shown for pyrrolidinone analogues (yield increase from 44% to 56%) .
Methodological Challenges and Solutions
Q. How are tautomeric forms of the hydrazone moiety characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
